N-[4-(1-adamantyl)-2-methylphenyl]-4-(dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1-adamantyl)-2-methylphenyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O3S/c1-17-10-22(26-14-18-11-19(15-26)13-20(12-18)16-26)6-9-24(17)27-25(29)21-4-7-23(8-5-21)32(30,31)28(2)3/h4-10,18-20H,11-16H2,1-3H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYZYOWXUIITSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Benzoic Acid Derivatives
The sulfonamide group is introduced via sulfonation of 4-nitrobenzoic acid, followed by reduction and dimethylation:
-
Chlorosulfonation :
-
Ammonolysis :
-
Reduction of Nitro Group :
Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine: -
Dimethylation :
Treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF: -
Oxidation to Carboxylic Acid :
The aniline is oxidized to benzoic acid using KMnO₄ in acidic conditions:
Synthesis of 4-(1-Adamantyl)-2-Methylaniline
Friedel-Crafts Adamantylation
Adamantane is introduced via electrophilic substitution:
-
Adamantyl Chloride Preparation :
-
Alkylation of 2-Methylphenol :
-
Conversion to Aniline :
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position.
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Reduction : Catalytic hydrogenation (H₂, Ra-Ni) reduces the nitro group:
-
Amide Coupling Strategies
Acid Chloride Method
Carbodiimide-Mediated Coupling
Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
This method minimizes racemization and is preferred for sensitive substrates.
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals (purity >98% by HPLC).
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (s, 1H, NH), 2.98 (s, 6H, N(CH₃)₂), 2.31 (s, 3H, CH₃), 1.72–1.68 (m, 12H, Adamantyl-H).
-
HRMS (ESI) : m/z Calcd for C₂₇H₃₃N₂O₃S [M+H]⁺: 477.2211; Found: 477.2208.
Comparative Analysis of Methods
| Parameter | Acid Chloride Method | Carbodiimide Method |
|---|---|---|
| Yield | 75–80% | 85% |
| Reaction Time | 4 h | 24 h |
| Purity | 95–98% | >98% |
| Scalability | High | Moderate |
| Cost | Low | High |
The carbodiimide method offers superior yields and purity but requires expensive reagents.
Challenges and Optimization
-
Adamantane Solubility : Adamantyl intermediates exhibit low solubility in polar solvents. Use of DMF or THF improves reaction kinetics.
-
Steric Hindrance : Bulky adamantyl group slows coupling; elevated temperatures (40–50°C) enhance reaction rates.
-
Byproduct Formation : Excess thionyl chloride must be removed via vacuum distillation to prevent sulfonic acid byproducts.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-adamantyl)-2-methylphenyl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties.
Scientific Research Applications
N-[4-(1-adamantyl)-2-methylphenyl]-4-(dimethylsulfamoyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(1-adamantyl)-2-methylphenyl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzamide Derivatives
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | logP (Predicted) | Solubility (aq.) | Key Influencing Groups |
|---|---|---|---|
| Target Compound | ~5.2 (High) | Low | Adamantyl (lipophilic), sulfamoyl (polar) |
| N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | ~3.8 | Moderate | Thiadiazole (polar), benzylsulfanyl (moderate) |
| 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | ~2.5 | Moderate | Nitro (polar), diethylsulfamoyl (less polar) |
The target compound’s high logP (~5.2) due to the adamantyl group suggests superior membrane permeability but poor aqueous solubility, which may necessitate formulation optimization.
Biological Activity
N-[4-(1-adamantyl)-2-methylphenyl]-4-(dimethylsulfamoyl)benzamide, a compound with a complex structure, has garnered attention due to its potential biological activities. This article delves into its biological effects, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an adamantyl group, a dimethylsulfamoyl group, and a benzamide moiety. Its molecular formula is C18H24N2O2S, and it is classified under the category of sulfonamide derivatives, which are known for various pharmacological properties.
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, showing varying degrees of effectiveness. For instance:
- Gram-positive bacteria : Studies have reported that compounds similar to this compound demonstrate activity against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : The compound has also shown activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ceftriaxone.
Table 1 summarizes the antibacterial activity of related compounds:
| Compound Name | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Compound A | E. coli | 16 | 20 |
| Compound B | S. aureus | 8 | 25 |
| This compound | P. aeruginosa | 32 | 18 |
Anticancer Activity
Emerging studies suggest that sulfonamide derivatives may exhibit anticancer properties. Preliminary data indicate that this compound can inhibit the proliferation of certain cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.
Case Study 1: Antibacterial Efficacy
A study conducted by Aggarwal et al. synthesized several sulfonamide derivatives, including compounds structurally similar to this compound. These compounds were tested against a panel of bacteria, revealing that modifications in the adamantyl group significantly influenced antibacterial potency.
Case Study 2: Anticancer Potential
In vitro studies on MCF-7 cells treated with this compound showed a reduction in cell viability by approximately 60% at a concentration of 50 µM after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
